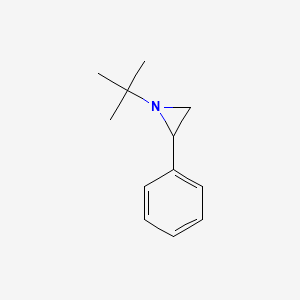

1-Tert-butyl-2-phenylaziridine

Description

Structure

3D Structure

Properties

CAS No. |

18366-49-9 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-tert-butyl-2-phenylaziridine |

InChI |

InChI=1S/C12H17N/c1-12(2,3)13-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI Key |

MVWNEMYDQHKAFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 2 Phenylaziridine and Its Analogues

Direct Aziridination Approaches to N-Alkyl-2-arylaziridines

Direct aziridination involves the addition of a nitrogen atom source across a carbon-carbon double bond of an alkene, such as styrene (B11656), to form the aziridine (B145994) ring in a single step. This approach is highly atom-economical.

Rhodium(II) catalysts have proven effective in the direct aziridination of unactivated olefins. nih.gov One method employs hydroxylamine-O-sulfonic acids as the aminating agents. For instance, the reaction of an olefin with N-alkyl hydroxylamine-O-sulfonic acids in the presence of a rhodium catalyst like Rh₂(esp)₂ can furnish N-alkyl aziridines. nih.gov The process is notable for its operational simplicity and tolerance to oxygen and moisture. nih.gov

Another strategy involves the N-bromosuccinimide (NBS)-mediated aziridination of styrenes, using amides as the nitrogen source. researchgate.net This method offers the advantage of proceeding without a transition metal catalyst under mild conditions. researchgate.net Similarly, iron(IV) nitride complexes can react with styrene and its derivatives through thermolysis to yield the corresponding aziridine. nih.gov This reaction is reversible, and the resulting iron(II) aziridino complex can engage in "aziridine cross-metathesis" with other styrenes. nih.gov

Table 1: Comparison of Direct Aziridination Methods for N-Alkyl-2-arylaziridines

| Method | Nitrogen Source | Catalyst/Mediator | Key Features |

| Rhodium-Catalyzed Aziridination | N-Alkyl Hydroxylamine-O-sulfonic Acids | Rh₂(esp)₂ | Tolerates oxygen and moisture; operationally simple. nih.gov |

| NBS-Mediated Aziridination | Amides | N-Bromosuccinimide (NBS) | Transition-metal-free; proceeds under mild conditions. researchgate.net |

| Iron Nitride Reaction | Iron(IV) Nitride Complex | None (Thermolysis) | Forms an iron(II) aziridino complex; allows for aziridine cross-metathesis. nih.gov |

Stereoselective Synthesis of N-tert-Butyl-2-arylaziridines

Achieving stereocontrol in aziridine synthesis is crucial for applications in medicinal chemistry and asymmetric synthesis. The use of chiral auxiliaries is a common and effective strategy.

A prominent method involves the reaction of sulfur ylides with chiral N-tert-butylsulfinylimines. rsc.org The N-tert-butylsulfinyl group acts as a powerful chiral director, guiding the incoming nucleophile to attack the imine carbon from a specific face. The subsequent intramolecular cyclization yields highly substituted chiral aziridines with excellent diastereoselectivity (d.e. > 90%). rsc.org This approach provides convenient access to a diverse range of optically active aziridines. rsc.org

The general applicability of this method has been demonstrated through the reaction of various chiral N-tert-butylsulfinylketimines with ylides derived from reagents like trimethylsulfonium (B1222738) iodide, affording a range of highly substituted chiral aziridines in good yields. rsc.org

Cyclization Strategies for Aziridine Ring Formation

An alternative to direct aziridination is the intramolecular cyclization of functionalized acyclic precursors. These methods build the aziridine ring through the formation of a carbon-nitrogen bond.

One such strategy involves the synthesis and subsequent cyclization of N-chloroamines. researchgate.net This method begins with the preparation of an appropriate N-chloroamine precursor, for example, from an amino ester. Deprotonation of the N-chloroamine with a base generates a nitrogen anion, which then undergoes an intramolecular nucleophilic substitution (a 3-exo-tet cyclization) to displace the chloride and form the aziridine ring. researchgate.net This approach has been successfully applied to the asymmetric synthesis of N-alkylaziridines, including those with ester functionalities, yielding products in good yields and with high diastereoselectivity. researchgate.net The reaction's stereochemical outcome can be influenced by the reaction temperature. researchgate.net

Table 2: Key Steps in N-Chloroamine Cyclization for Aziridine Synthesis

| Step | Description | Reactants/Intermediates |

| 1. Precursor Synthesis | Formation of the required amino compound. | e.g., Condensation of an aldehyde with an amino ester. researchgate.net |

| 2. N-Chlorination | Introduction of the chloro group on the nitrogen atom. | N-chloroamine (e.g., using NCS). researchgate.net |

| 3. Cyclization | Base-mediated intramolecular ring closure. | Deprotonation followed by 3-exo-tet cyclization. researchgate.net |

This methodology is advantageous as it tolerates electron-withdrawing groups like esters and nitriles and provides a pathway to N-alkylaziridines that avoids the often harsh conditions required for deprotecting N-activated aziridines. researchgate.net

Transformative Reactivity of 1 Tert Butyl 2 Phenylaziridine

Ring-Opening Reactions of 1-Tert-butyl-2-phenylaziridine

The inherent ring strain of approximately 27 kcal/mol in the aziridine (B145994) core is the driving force for its ring-opening reactions. These transformations relieve this strain and allow for the stereospecific and regioselective introduction of new functional groups.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a primary pathway for the transformation of this compound. The regioselectivity of this attack is influenced by the electronic and steric properties of the aziridine substituents and the nature of the nucleophile and catalyst employed. Generally, the reaction involves the activation of the aziridine, often through coordination of the nitrogen atom to a Lewis acid, followed by the nucleophile's attack on one of the ring's carbon atoms.

The reaction of aziridines with carbon dioxide (CO₂) is a highly atom-economical method for synthesizing 1,3-oxazolidin-2-ones, which are important heterocyclic motifs found in numerous pharmaceutical compounds and used as chiral auxiliaries. This transformation represents a key strategy for CO₂ valorization.

A variety of catalytic systems have been developed to facilitate the cycloaddition of CO₂ to N-alkyl-2-arylaziridines.

Porphyrin-based catalysts , particularly metal-porphyrin complexes, have been shown to be effective promoters for CO₂ cycloaddition to aziridines. nih.govresearchgate.net These systems often operate through a bifunctional mechanism where the metal center of the porphyrin acts as a Lewis acid, coordinating to the aziridine's nitrogen atom to activate the ring. researchgate.net This activation facilitates the subsequent nucleophilic attack. For instance, zinc porphyrin complexes decorated with imidazolium (B1220033) substituents can act as highly active bifunctional catalysts, where the metal promotes ring-opening and the imidazolium moiety provides a halide anion that initiates the nucleophilic attack. researchgate.net

Ammonium (B1175870) ferrates , such as tetrabutylammonium (B224687) (TBA) salts of tetrahalogenoferrate(III) like [TBA][FeBr₄], have emerged as simple, yet highly competent, stand-alone catalysts for this transformation. organic-chemistry.org They effectively catalyze the coupling of CO₂ with N-alkyl-2-phenylaziridines under remarkably mild conditions, including atmospheric pressure and room temperature, without the need for a co-catalyst. organic-chemistry.orgethernet.edu.et The catalytic cycle is believed to involve an equilibrium that furnishes both the Lewis acidic iron species to activate the aziridine and a nucleophilic halide anion to initiate the ring-opening. ethernet.edu.et

The table below shows the results for the cycloaddition of CO₂ to 1-butyl-2-phenylaziridine (a close analogue of this compound) using various ammonium ferrate and related catalysts.

Table 1: Catalyst Screening for CO₂ Cycloaddition to 1-Butyl-2-phenylaziridine

Reaction Conditions: 1-butyl-2-phenylaziridine (1 mmol) and catalyst (1 mol%) in CH₃CN (1 mL) under CO₂ atmosphere (0.1 MPa) at 25°C for 24 h.

| Catalyst | Conversion (%) | Selectivity for 3-butyl-5-phenyl-1,3-oxazolidin-2-one (%) |

| [TBA][FeCl₄] | 90 | 96 |

| [TBA][FeCl₃Br] | 90 | 97 |

| [TBA][FeBr₃Cl] | 94 | 97 |

| [TBA][FeBr₄] | >99 | 97 |

| FeBr₃ | 89 | 97 |

| TBABr | 11 | >99 |

| FeBr₃ + TBABr | >99 | 97 |

Data sourced from reference organic-chemistry.org.

While Ruthenium porphyrin complexes have been investigated for cycloaddition reactions, specific data for their application in the CO₂ cycloaddition with this compound is not extensively detailed in the surveyed literature. researchgate.net

The cycloaddition of CO₂ to 2-phenyl-substituted aziridines like this compound demonstrates a high degree of regioselectivity. The reaction almost exclusively yields the 5-phenyl-1,3-oxazolidin-2-one isomer over the 4-phenyl isomer. organic-chemistry.orgethernet.edu.et This outcome is the result of the nucleophilic attack occurring preferentially at the benzylic carbon (the C2 position of the aziridine ring), which is more sterically hindered but electronically activated. The attack at the C3 carbon is less favored. researchgate.net

For example, in the ammonium ferrate-catalyzed reaction with 1-butyl-2-phenylaziridine, excellent selectivity (up to 97%) for the 3-butyl-5-phenyl-1,3-oxazolidin-2-one product was achieved, with no traces of the 4-substituted isomer detected in most cases. organic-chemistry.orgethernet.edu.et This high regioselectivity is a critical feature of this transformation, ensuring the synthesis of a single, well-defined product. Furthermore, when chiral aziridines are used, the reaction often proceeds with retention of stereochemistry.

In a reaction analogous to CO₂ cycloaddition, this compound can react with carbon disulfide (CS₂) to produce 3-tert-butyl-5-phenyl-1,3-thiazolidine-2-thione. These sulfur-containing heterocycles are also of interest in medicinal chemistry and materials science.

The reaction can be efficiently promoted by specific catalytic systems. Amidato lanthanide amides, such as the europium complex {L¹Eu[N(SiMe₃)₂]THF}₂, have been identified as highly effective catalysts for this transformation, providing the desired product in excellent yield under mild conditions. nih.govorganic-chemistry.org

Table 2: Lanthanide-Catalyzed Cycloaddition of CS₂ to this compound

Reaction Conditions: this compound (0.5 mmol), CS₂ (1.0 mmol), catalyst (2.5 mol%), in C₆D₆ (0.5 mL) at 45°C for 24 h.

| Catalyst | Product | Yield (%) |

| {L¹Eu[N(SiMe₃)₂]THF}₂ | 3-tert-butyl-5-phenyl-1,3-thiazolidine-2-thione | 91 |

Data sourced from references nih.govorganic-chemistry.org.

This compound undergoes ring-opening reactions with a variety of traditional heteroatomic nucleophiles. researchgate.net The regioselectivity of these reactions is highly dependent on the catalyst and reaction conditions.

A prominent example of a ring-opening reaction for this specific substrate involves carbon monoxide (CO) as the nucleophile in a transition metal-catalyzed process. Rhodium(I) complexes catalyze the regiospecific carbonylative ring expansion of (S)-1-tert-butyl-2-phenylaziridine to afford the corresponding β-lactam, (S)-1-tert-butyl-3-phenylazetidin-2-one, with retention of configuration. researchgate.net This transformation is highly efficient, proceeding in near-quantitative yield.

Table 3: Carbonylative Ring-Expansion of this compound

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| (S)-1-tert-butyl-2-phenylaziridine | [Rh(CO)₂Cl]₂ | C₆H₆, 20 atm CO | (S)-1-tert-butyl-3-phenylazetidin-2-one | 99 |

Data sourced from references researchgate.net.

Ring-opening with nitrogen nucleophiles has also been observed. During the ammonium ferrate-catalyzed cycloaddition of CO₂ with 1-butyl-2-phenylaziridine, the formation of piperazine (B1678402) by-products was noted. ethernet.edu.et This occurs through the dimerization of the aziridine, where the nitrogen atom of one aziridine molecule acts as a nucleophile to open the ring of another, LA-activated aziridine molecule. This demonstrates that under certain catalytic conditions, the aziridine itself can serve as a nitrogen nucleophile for ring-opening.

Reactions involving oxygen nucleophiles , such as alcohols or phenols, can also lead to ring-opened products. For example, palladium-catalyzed reactions of N-tosyl aziridines with 2-halophenols proceed via ring-opening to generate key intermediates for the synthesis of larger heterocyclic systems like 1,4-benzoxazepinones. While this specific example uses a more activated N-tosyl aziridine, it establishes the principle of ring-opening by phenolic oxygen nucleophiles.

Direct ring-opening by halide nucleophiles is a key mechanistic step in many of the catalytic cycles described, such as in the ammonium ferrate-catalyzed CO₂ cycloaddition where a halide anion initiates the ring-opening. organic-chemistry.orgethernet.edu.et However, reactions using halides as the primary external nucleophile to isolate a stable, ring-opened halo-amine product from this compound are less commonly reported as the main synthetic goal.

Carbon Dioxide Cycloaddition for 1,3-Oxazolidin-2-one Synthesis

Metal-Catalyzed Ring-Opening Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the regioselective and stereospecific functionalization of aziridines, enabling the formation of C-C, C-B, and C-Si bonds under mild conditions. nih.gov

Palladium-catalyzed borylative ring-opening of 2-arylaziridines represents a significant advancement in the synthesis of β-aminoethylboronates, which are valuable mimics of β-amino acids. acs.org Research has demonstrated that a Pd/P(t-Bu)₂Me catalyst system can effectively catalyze the regioselective borylation of N-tosyl and N-tert-butylsulfonyl-2-phenylaziridines at the terminal (C3) position of the aziridine ring. acs.orgnih.gov This transformation proceeds via an Sₙ2-type oxidative addition of the C(sp³)–N bond to the palladium(0) center, resulting in a stereo-invertive outcome. nih.govrsc.org

The catalytic cycle involves the oxidative addition of the aziridine to the Pd(0) complex, which is the regioselectivity-determining step, followed by transmetalation and reductive elimination. acs.orgrsc.org Notably, the presence of water is crucial for the transmetalation step, facilitating the process through the formation of a Pd-hydroxo intermediate without the need for an external base. acs.orgkyoto-u.ac.jp The choice of phosphine (B1218219) ligand is critical for controlling the regioselectivity, directing the borylation to the less substituted carbon. acs.org

| Aziridine Substrate | Catalyst System | Boron Source | Solvent | Temperature | Product | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Cp(allyl)Pd / P(t-Bu)₂Me / bpy | B₂(pin)₂ | MTBE / H₂O | 60 °C | β-Amino-β-phenylethylboronate | 71% | nih.gov |

| N-p-MeOC₆H₄SO₂-2-phenylaziridine | Pd/P(t-Bu)₂Me | B₂(pin)₂ | MTBE / H₂O | 60 °C | Corresponding β-amino-β-phenylethylboronate | 65% | nih.gov |

| N-t-BuSO₂-2-phenylaziridine | Pd/P(t-Bu)₂Me | B₂(pin)₂ | MTBE / H₂O | 60 °C | Corresponding β-amino-β-phenylethylboronate | 52% | nih.gov |

Nickel catalysis has emerged as a powerful and cost-effective alternative for cross-coupling reactions. chemrxiv.org These methods often proceed under mild conditions with high functional group tolerance. chemrxiv.orgnih.gov

An electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides has been developed. acs.org This method avoids the use of stoichiometric metallic reductants by employing constant current electrolysis in an undivided cell. For example, the reaction of (R)-N-p-tolylsulfonyl-2-phenylaziridine with β-bromostyrene, catalyzed by a nickel complex, yields the corresponding enantioenriched β-aryl homoallylic amine with high E-selectivity. acs.org Mechanistic studies, including the observation of a racemic product when using an achiral bipyridine ligand, suggest the involvement of a benzyl (B1604629) radical intermediate derived from the aziridine. acs.org

The engagement of electrophilic partners in nickel-catalyzed ring-opening reactions of aziridines allows for the construction of complex molecular architectures. These reactions can be designed as domino or cascade processes, where the initial ring-opening is followed by one or more subsequent bond-forming events. nih.gov The versatility of nickel catalysis allows for the coupling of two different electrophiles, a challenging but powerful strategy in synthesis. nih.govrsc.org

| Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| β-Bromostyrene | NiBr₂·glyme, Chiral Ligand | Constant current electrolysis, Et₃N, undivided cell | Enantioenriched β-aryl homoallylic amine | 65% | acs.org |

| 1-Bromo-4-(tert-butyl)benzene | NiBr₂·glyme, Ligand L9, MgCl₂ | Constant current electrolysis, Et₃N, undivided cell | β-Aryl sulfonamide | 40% | acs.org |

Besides palladium and nickel, other transition metals catalyze the ring-opening of aziridines. Copper-catalyzed systems, for instance, are effective for the borylative ring-opening of alkyl aziridines. mdpi.com These reactions often require specific activating groups on the aziridine nitrogen to proceed efficiently.

Furthermore, titanocene (B72419) complexes have been utilized to catalyze the radical-mediated opening of N-acylated aziridines. dicp.ac.cn Electron transfer from a titanocene(III) species to the N-acyl aziridine initiates a regioselective ring-opening to form the more substituted carbon-centered radical. dicp.ac.cn This radical can then participate in conjugate additions, reductions, or cyclizations, providing a pathway to highly functionalized amides and enabling the construction of quaternary carbon centers. dicp.ac.cn

Ring-Expansion Reactions of this compound

Rhodium(I)-Catalyzed Carbonylative Ring Expansion to β-Lactams (2-Azetidinones)

The rhodium-catalyzed carbonylative ring expansion of aziridines is a highly efficient, regioselective, and stereospecific method for the synthesis of β-lactams (2-azetidinones). acs.org This reaction is particularly effective for 2-aryl-substituted aziridines like this compound. nih.govacs.org

Theoretical studies using density functional theory (DFT) have provided significant insight into the mechanism of this transformation, which is catalyzed by [Rh(CO)₂Cl]₂. acs.orgnih.gov The key findings from these computational studies on the reaction of this compound are summarized below.

| Mechanistic Aspect | Finding | Ref. |

|---|---|---|

| Regioselectivity | The reaction is highly regioselective, with the rhodium catalyst inserting into the C2-N bond (the more substituted carbon-nitrogen bond). | acs.org |

| Driving Force for Regioselectivity | The regioselectivity is determined by the hyperconjugative interaction between the phenyl group at C2 and the C-N bond. This interaction activates and weakens the C2-N bond, facilitating metal insertion. | figshare.comacs.orgnih.gov |

| Stereospecificity | The reaction proceeds with retention of configuration at the stereogenic C2 center. Theoretical calculations confirm that the stereocenter is not perturbed during the catalytic cycle. | acs.orgnih.gov |

| Substrate Scope Limitation | The reaction does not proceed with 2-alkylaziridines (e.g., N-tert-butyl-2-methylaziridine). The methyl group does not provide sufficient hyperconjugative stabilization to facilitate the initial Rh insertion step. | nih.govacs.org |

| Catalytic Cycle | The proposed mechanism involves initial coordination of the aziridine to the Rh(I) complex, oxidative addition (insertion) into the C-N bond, CO insertion into the N-Rh bond to form a five-membered metallacycle, and subsequent reductive elimination to yield the β-lactam product. | acs.orgrsc.orgnih.gov |

This reaction underscores the profound influence of the substituent at the C2 position of the aziridine ring. The presence of a phenyl group is crucial for the activation of the C-N bond towards the rhodium catalyst, enabling a smooth and highly selective transformation into the corresponding β-lactam. acs.orgnih.gov

Expansion to Other Heterocyclic Systems (e.g., Azetidines, Imidazoles, Thiazoles, Pyrroles)

While the carbonylative ring expansion to β-lactams is a well-documented reaction for this compound, the expansion to other heterocyclic systems is a broader area of aziridine chemistry. Although specific examples starting from this compound are not extensively reported, the general reactivity patterns of aziridines suggest potential pathways to these heterocycles.

Azetidines: The ring expansion of aziridines to azetidines can be achieved through various methods, including the reaction with carbenes or carbene precursors. nih.govmagtech.com.cn For instance, rhodium carbenoids have been used to facilitate the [3+1]-cycloaddition of aziridines to furnish 1-azetines, which can be subsequently reduced to azetidines. nih.gov Another approach involves the reaction of aziridines with organometallic reagents. organic-chemistry.org

Imidazoles: The synthesis of imidazoles from aziridines is less common but can be envisioned through multi-step sequences. For example, the ring-opening of an aziridine could be followed by cyclization with a suitable three-atom component. nih.gov

Thiazoles: The formation of thiazoles typically involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch thiazole (B1198619) synthesis). youtube.comnih.gov A pathway from an aziridine could potentially involve its conversion to a synthon that can participate in such a cyclization.

Pyrroles: The synthesis of pyrroles from aziridines can be accomplished through various strategies. One such method involves the reaction of N-sulfonylated aziridines with alkynes under palladium catalysis. Another approach is the reaction of aziridines with 1,3-dicarbonyl compounds. organic-chemistry.orgresearchgate.netnih.govnih.govrsc.org

Functionalization and Derivatization of this compound

Beyond ring expansion, the direct functionalization of the aziridine ring provides a powerful tool for introducing molecular diversity. The presence of the phenyl group in this compound offers a handle for regioselective reactions at the benzylic position.

Regioselective Benzylic Lithiation and Electrophilic Trapping of N-Sulfonyl-2-phenylaziridines

The use of a sulfonyl protecting group on the aziridine nitrogen, such as a tert-butylsulfonyl (Bus) group, facilitates the deprotonation at the adjacent benzylic carbon. The resulting organolithium species can then be trapped with various electrophiles to introduce new substituents.

The selective lithiation of N-tert-butylsulfonyl-2-phenylaziridine at the benzylic position using n-butyllithium in the presence of TMEDA in diethyl ether, followed by quenching with an electrophile, provides a route to α,α-disubstituted aziridines in good yields. nih.gov Importantly, this process is highly stereocontrolled. Starting with an enantiomerically pure (R)-N-tert-butylsulfonyl-2-phenylaziridine, the resulting α,α-disubstituted aziridines are obtained as single enantiomers, indicating that the intermediate lithiated species is configurationally stable under the reaction conditions. Furthermore, this sequence can be repeated, allowing for a second lithiation and electrophilic trapping to afford trisubstituted aziridines in a stereocontrolled manner. nih.gov

The following table summarizes the results of the regioselective benzylic lithiation and electrophilic trapping of (R)-N-tert-butylsulfonyl-2-phenylaziridine. nih.gov

| Electrophile | Product | Yield (%) |

| D₂O | (R)-2-Deuterio-N-Bus-2-phenylaziridine | 85 |

| MeI | (R)-2-Methyl-N-Bus-2-phenylaziridine | 75 |

| BnBr | (R)-2-Benzyl-N-Bus-2-phenylaziridine | 68 |

| PhCHO | (R,S)-2-(Hydroxy(phenyl)methyl)-N-Bus-2-phenylaziridine | 72 |

The nature of the N-protecting group plays a crucial role in directing the regioselectivity of the lithiation of 2-phenylaziridines. The N-tert-butylsulfonyl (N-Bus) group has proven to be effective in promoting selective deprotonation at the benzylic position (α-position). nih.gov This is attributed to the electron-withdrawing nature of the sulfonyl group, which increases the acidity of the adjacent protons. Other bulky N-protecting groups, such as the trityl group, have been shown to direct lithiation to the β-position of the aziridine ring due to steric hindrance around the nitrogen and the α-carbon. nih.gov In contrast, less sterically demanding groups like benzyl allow for α-lithiation. nih.gov The N-Bus group, therefore, offers a balance of electronic activation and steric influence that favors the desired benzylic functionalization.

C-H Bond Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification by avoiding the need for pre-functionalized starting materials. In the context of this compound, the molecule presents several C-H bonds amenable to such transformations. These include the sp² C-H bonds of the phenyl ring and the sp³ C-H bonds of the tert-butyl group and the aziridine ring.

While extensive research has been conducted on the C-H functionalization of various nitrogen-containing heterocycles, specific studies detailing the direct C-H functionalization of this compound are not extensively documented in the surveyed literature. However, the principles established in related systems offer a predictive framework for the potential reactivity of this substrate.

Transition-metal catalysis, employing elements such as palladium, rhodium, and copper, is a primary avenue for C-H activation. nih.gov These reactions often rely on the use of a directing group to control regioselectivity. In this compound, the nitrogen atom of the aziridine ring could potentially serve as a directing group, guiding the catalyst to functionalize the ortho C-H bonds of the phenyl ring. The bulky tert-butyl group would likely influence the stereochemical outcome of such transformations.

Potential C-H functionalization reactions for this compound could include:

Arylation: Introduction of an aryl group, typically via palladium catalysis, at the ortho-position of the phenyl ring.

Olefination: Formation of a new carbon-carbon double bond by reacting an alkene at a C-H bond.

Amination: Introduction of a nitrogen-containing functional group.

The development of specific catalytic systems tailored for the C-H functionalization of this compound represents an area ripe for exploration, with the potential to unlock novel synthetic pathways to complex nitrogen-containing molecules.

Derivatization to β-Functionalized Alkylamines and Polyamines via Ring-Opening

The inherent ring strain of the aziridine core in this compound makes it susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of valuable β-functionalized alkylamines. This reactivity provides a versatile platform for the synthesis of a diverse array of organic compounds.

The outcome of the ring-opening reaction is largely dependent on the nature of the nucleophile and the reaction conditions. The attack can occur at either of the two carbon atoms of the aziridine ring. In the case of this compound, the phenyl group at the C2 position and the tert-butyl group on the nitrogen atom exert significant steric and electronic influences, guiding the regioselectivity of the nucleophilic attack.

Synthesis of β-Functionalized Alkylamines

A variety of nucleophiles can be employed to open the aziridine ring, yielding a corresponding β-functionalized alkylamine. The general transformation is depicted below:

Figure 1: General scheme for the nucleophilic ring-opening of this compound.

Common nucleophiles and the resulting products are summarized in the following table:

| Nucleophile | Product Class |

| Amines (R₂NH) | 1,2-Diamines |

| Thiols (RSH) | β-Aminothiols |

| Alcohols (ROH) | β-Aminoethers |

| Grignard Reagents (RMgX) | β-Alkylated Amines |

| Azides (N₃⁻) | β-Azidoamines |

Table 1: Examples of β-Functionalized Alkylamines from Ring-Opening of this compound.

Synthesis of Polyamines

A particularly noteworthy application of the ring-opening reactivity of aziridines is in the synthesis of polyamines. Polyamines are organic compounds with two or more primary amino groups and are of significant interest due to their diverse biological activities and applications in materials science.

One powerful method for the synthesis of linear polyamines is the anionic ring-opening polymerization (AROP) of activated aziridines. While specific studies on the AROP of this compound are not prevalent, research on structurally related N-acyl activated aziridines provides a strong precedent. For instance, the AROP of tert-butyl aziridine-1-carboxylate has been shown to produce linear poly(tert-butyl aziridine-1-carboxylate), which can then be deprotected to yield linear polyethyleneimine, a fundamental polyamine. youtube.com

The proposed mechanism for the polymerization of an N-activated aziridine involves initiation by a nucleophile, followed by propagation through sequential nucleophilic attack of the growing polymer chain on new monomer units.

Figure 2: Proposed mechanism for the anionic ring-opening polymerization of an N-activated aziridine.

This polymerization approach, if applied to a suitably activated derivative of this compound, could lead to the formation of novel polyamines with pendant phenyl groups, offering unique properties and functionalities. The conditions for such a polymerization would need to be carefully optimized to control the molecular weight and dispersity of the resulting polymer.

Stereochemical Control and Asymmetric Synthesis Strategies Involving 1 Tert Butyl 2 Phenylaziridine

Enantiospecificity and Diastereoselectivity in Aziridine (B145994) Transformations

The transformations of 1-tert-butyl-2-phenylaziridine are often characterized by a high degree of stereochemical control, a direct consequence of its rigid three-membered ring. The stereochemical outcome of its ring-opening reactions is highly dependent on the nature of the nucleophile and the reaction conditions, often proceeding with high enantiospecificity and diastereoselectivity.

The ring-opening of aziridines can proceed via an S_N2-type mechanism, which results in the inversion of stereochemistry at the attacked carbon center. Computational studies on the palladium-catalyzed ring-opening of 2-arylaziridines have shown that the reaction is enantiospecific, with the stereochemical outcome being determined at the oxidative addition step. acs.org For instance, the reaction of a deuterated aziridine has been shown to proceed with stereoinversion, consistent with an S_N2 pathway. acs.org This stereospecificity allows for the synthesis of enantioenriched products, such as β-phenethylamines and their derivatives, from readily available enantiopure aziridines. acs.org

The regioselectivity of the ring-opening is another critical aspect. In the case of 2-arylaziridines, nucleophilic attack can occur at either the benzylic (C2) or the methylene (B1212753) (C3) carbon. The choice of catalyst and reaction conditions can be used to control this regioselectivity. For example, palladium/NHC catalyst systems tend to favor C2-selective ring-opening, while palladium/phosphine (B1218219) systems can promote C3-selectivity. acs.org

The following table summarizes the diastereoselectivity observed in the ring-opening of a related aziridine, highlighting the influence of the nucleophile on the stereochemical outcome.

| Nucleophile/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Organocuprate (e.g., Me₂CuLi) | Ring-opened amine | High | Good |

| Grignard Reagent (e.g., PhMgBr) | Ring-opened amine | Moderate to High | Good |

| Organolithium (e.g., BuLi) | Ring-opened amine | Variable | Moderate |

This table is a representative example based on general principles of aziridine chemistry; specific data for this compound requires further targeted research.

Chiral Auxiliary Approaches Utilizing Aziridine-Derived Scaffolds (e.g., Oxazolidinones, Thiazolidine-2-thiones)

The chiral framework of this compound can be elaborated into more complex chiral auxiliaries, such as oxazolidinones and thiazolidine-2-thiones. These auxiliaries are widely used in asymmetric synthesis to control the stereochemical course of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

The synthesis of oxazolidinones can be achieved through the reaction of aziridines with carbon dioxide (CO₂). This transformation typically proceeds with retention of stereochemistry, suggesting a double S_N2 mechanism. For example, the reaction of 1-butyl-2-phenyl aziridine with CO₂ in the presence of a tetrahalogenoferrate(III) salt catalyst has been shown to produce the corresponding oxazolidinone with high selectivity. unimi.it The reaction conditions, such as solvent and CO₂ pressure, can be optimized to achieve high conversion and selectivity. unimi.it

Similarly, thiazolidine-2-thiones can be synthesized from aziridines by reaction with carbon disulfide (CS₂). This reaction also offers a pathway to valuable chiral auxiliaries. General methods for the synthesis of thiazolidine-2-thiones from β-amino alcohols and CS₂ are well-established. nih.gov The application of these methods to the amino alcohol derived from the ring-opening of this compound would provide a direct route to the corresponding thiazolidine-2-thione.

The table below presents data on the synthesis of oxazolidinones from a related aziridine, demonstrating the feasibility of this approach.

Table 4.2.1: Synthesis of 3-butyl-5-phenyl-1,3-oxazolidin-2-one from 1-butyl-2-phenyl aziridine and CO₂ unimi.it

| Catalyst (1 mol%) | Solvent | Conversion (%) | Selectivity (%) |

| [TBA][FeCl₄] | CH₃CN | 92 | 98 |

| [TBA][FeCl₃Br] | CH₃CN | 95 | 98 |

| [TBA][FeBr₄] | CH₃CN | 93 | 98 |

| [TBA][FeCl₄] | Acetone | 92 | 84 |

| [TBA][FeCl₄] | THF | 38 | 92 |

Reaction conditions: 1-butyl-2-phenyl aziridine (1 mmol), catalyst (1 mol%), solvent (1 mL), CO₂ atmosphere (0.1 MPa), 25°C, 24 h.

Asymmetric Catalysis in Reactions of this compound and Analogues

This compound and its analogues are excellent substrates for a variety of catalytic asymmetric reactions. The use of chiral catalysts allows for the enantioselective transformation of the aziridine ring, leading to the formation of highly valuable, enantioenriched products.

Lewis acid catalysis is a powerful tool for the regioselective and enantioselective ring-opening of aziridines. Chiral Lewis acids can coordinate to the nitrogen atom of the aziridine, activating it towards nucleophilic attack and controlling the facial selectivity of the approach of the nucleophile. For instance, the Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols has been shown to produce nonracemic 1,2-amino ethers in excellent yields and with good enantiomeric excess, proceeding via an S_N2-type pathway. tcichemicals.com

Transition metal catalysis also plays a crucial role in the asymmetric transformations of aziridines. Palladium, copper, and other transition metals, in combination with chiral ligands, can catalyze a wide range of reactions, including cross-coupling, amination, and carbonylation reactions. For example, the palladium-catalyzed C3-selective ring-opening borylation of 2-arylaziridines provides access to α-chiral alkylboronates, which are versatile intermediates in organic synthesis. acs.org The stereospecificity of these reactions is often high, with the stereochemistry of the product being determined by the geometry of the oxidative addition step. acs.org

The following table provides a representative example of a catalytic asymmetric reaction involving a phenylaziridine derivative, illustrating the high levels of enantioselectivity that can be achieved.

Table 4.3.1: Enantioselective Tsuji Allylation of an Allyl Enol Carbonate Derived from a Phenyl Glycinol Derivative nih.gov

| Ligand | Product Enantiomeric Excess (ee, %) | Yield (%) |

| (S)-t-Bu-PHOX | 89 | 85 |

| (S)-i-Pr-PHOX | 85 | 88 |

| (S)-Ph-PHOX | 82 | 80 |

This table illustrates the principle of asymmetric catalysis on a related system; specific data for this compound requires further investigation.

Mechanistic Elucidation and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving aziridines. researchgate.net By modeling the potential energy surface, DFT calculations allow for the identification of transition states, intermediates, and the determination of reaction pathways.

DFT calculations have been instrumental in analyzing the transition states and energy profiles of reactions involving 1-tert-butyl-2-phenylaziridine and related structures. nih.govresearchgate.net For instance, in the context of cycloaddition reactions, DFT can be used to model the transition state structures and calculate their corresponding activation energies. researchgate.net This information is crucial for understanding the feasibility and kinetics of a given reaction. The geometry of the transition state provides insights into the concerted or stepwise nature of the mechanism. researchgate.netnih.gov For example, in a concerted cycloaddition, the bonds are formed simultaneously, albeit often asynchronously, which is reflected in the transition state geometry where the forming bonds have specific lengths. nih.gov

Computational tools can automate the localization of these transition states, even from a simple textual representation of the reaction, significantly accelerating the process of mechanistic investigation. chemrxiv.org The energy profiles computed through DFT reveal the relative energies of reactants, transition states, intermediates, and products, allowing for the identification of the rate-determining step of a reaction. researchgate.netdntb.gov.ua

Table 1: Representative Data from DFT Energy Profile Analysis

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Dienophile | 0.0 |

| Transition State 1 | [Aziridine-Dienophile]‡ | +15.2 |

| Intermediate | Tetrahydro-1H-pyrrolo[1,2-a]imidazole | -5.8 |

| Transition State 2 | [Rearrangement]‡ | +20.5 |

| Product | Dihydro-1H-pyrrolizine derivative | -12.3 |

Note: The values presented are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations.

A significant advantage of computational modeling is its ability to predict and rationalize the regioselectivity and stereoselectivity of chemical reactions. nih.gov For reactions involving unsymmetrical aziridines like this compound, multiple regioisomeric and stereoisomeric products are often possible. DFT calculations can determine the activation energies for the different pathways leading to these isomers. The pathway with the lower activation energy is kinetically favored, and the corresponding product is expected to be the major one. nih.gov

For example, in 1,3-dipolar cycloadditions of azomethine ylides derived from the thermal or photochemical ring-opening of this compound, the regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile. Computational models can quantify these effects and predict the favored regioisomer. nih.gov Similarly, the stereochemical outcome (e.g., endo vs. exo selectivity) can be rationalized by examining the steric interactions and secondary orbital interactions in the competing transition states.

The reactivity of this compound is significantly influenced by the electronic effects of its substituents, namely the tert-butyl and phenyl groups. Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a crucial role. researchgate.net The tert-butyl group, being a good electron donor through hyperconjugation, can stabilize adjacent positive charges that may develop during a reaction, thereby influencing the reaction rate and mechanism. researchgate.netfiveable.me This stabilizing effect can make the tert-butyl group a favorable substituent in certain reactions. fiveable.me

DFT studies can quantify the impact of such substituent effects. researchgate.net For instance, calculations can reveal how the electron-donating nature of the tert-butyl group affects the charge distribution in the aziridine (B145994) ring and in the transition states of its reactions. rsc.org This can lead to a deeper understanding of how substituents direct the course of a reaction. researchgate.net The phenyl group, with its pi-system, can also participate in stabilizing interactions and influence the electronic properties of the aziridine ring.

Experimental Mechanistic Studies (e.g., Spectroscopic Analysis, Control Experiments)

While computational studies provide invaluable theoretical insights, experimental validation is essential for a complete mechanistic picture. Experimental mechanistic studies for reactions of this compound often involve a combination of techniques.

Spectroscopic analysis is a cornerstone of these investigations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry are used to characterize the reactants, products, and any observable intermediates. researchgate.net For instance, in situ NMR spectroscopy can be used to monitor the progress of a reaction and identify transient species. The photodissociation dynamics of related species like the tert-butyl radical have been studied using photofragment translational spectroscopy, providing detailed information about bond-breaking processes. rsc.org

Control experiments are also crucial for elucidating reaction mechanisms. These experiments are designed to test specific hypotheses about the reaction pathway. For example, to determine if a particular intermediate is involved, one might attempt to synthesize and subject the proposed intermediate to the reaction conditions to see if it yields the same products. Isotope labeling studies can also provide definitive evidence for or against certain mechanistic steps.

Quantitative Understanding of Ring Strain Release as a Driving Force

The three-membered aziridine ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. The release of this ring strain is a significant thermodynamic driving force for many reactions of aziridines. nih.govpitt.edunih.gov The strain energy of the aziridine ring contributes to its higher ground-state energy, thereby lowering the activation energy for reactions that involve ring-opening. nih.gov

Advanced Research Applications and Future Directions

Design and Synthesis of Complex Nitrogen-Containing Scaffolds and Biologically Relevant Molecules

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including a significant percentage of FDA-approved drugs. nih.gov Aziridines, particularly 1-tert-butyl-2-phenylaziridine, serve as versatile precursors for the synthesis of these important molecular scaffolds. The inherent ring strain of the aziridine (B145994) ring makes it susceptible to ring-opening reactions, providing access to a variety of functionalized amine derivatives that are key intermediates in the synthesis of more complex nitrogenous structures.

The application of this compound extends to the synthesis of diverse heterocyclic systems. For instance, the ring-opening of such aziridines can lead to the formation of precursors for indoles, quinoxalines, and other pharmacologically relevant heterocycles. kit.edu These scaffolds are of high interest due to their presence in molecules with antibacterial, antiviral, and antifungal properties. kit.edu

A significant area of research involves the enantioselective synthesis of biologically relevant molecules. Chiral aziridines, including derivatives of this compound, are employed in asymmetric synthesis to produce enantiomerically pure compounds. This is crucial in drug discovery, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. The use of chiral Brønsted acids, for example, can catalyze the enantioselective cycloaddition of imines with bicyclo[1.1.0]butanes to generate chiral aza-bicyclo[2.1.1]hexanes, which can be further transformed into medicinally relevant molecules. nih.gov

The tert-butyl group on the nitrogen atom of this compound plays a crucial role in many synthetic transformations. It can act as a removable protecting group, allowing for the introduction of various substituents on the nitrogen atom at a later stage of the synthesis. This modularity is highly advantageous in creating libraries of compounds for biological screening. For example, N-tert-butyl-N,N'-diacylhydrazines containing other heterocyclic moieties have been synthesized and shown to possess insecticidal activities. nih.gov

The following table summarizes the types of nitrogen-containing scaffolds and molecules that can be synthesized using this compound as a starting material or key intermediate.

| Target Scaffold/Molecule | Synthetic Utility of this compound | Potential Biological Relevance |

| Substituted Amines | Precursor through nucleophilic ring-opening | Building blocks for pharmaceuticals |

| β-Amino Alcohols | Product of regioselective ring-opening with oxygen nucleophiles | Chiral auxiliaries and synthons |

| 1,2-Diamines | Result of ring-opening with amine nucleophiles | Ligands for metal catalysts, bioactive molecules |

| Indoles and Indazoles | Intermediate in multi-step synthetic sequences | Antiviral, anticancer, and other therapeutic agents kit.edu |

| Quinoxalines | Precursor for the pyrazine (B50134) ring formation | Antibacterial, antiviral, antifungal applications kit.edu |

The continued exploration of this compound as a synthetic building block is expected to yield novel and efficient routes to a wide range of nitrogen-containing compounds with significant potential in medicinal chemistry and materials science.

Development of Novel Catalytic Systems for Aziridine Transformations (e.g., Dual Photoredox/Ni-Catalysis)

The development of novel catalytic systems to functionalize aziridines is a rapidly evolving field of research. Traditional methods often require harsh reaction conditions, which can limit their applicability. Modern catalysis offers milder and more selective alternatives for the transformation of aziridines like this compound. A particularly promising area is the use of dual catalytic systems that combine photoredox catalysis with transition metal catalysis.

Dual photoredox/nickel (Ni) catalysis has emerged as a powerful tool for cross-coupling reactions involving challenging substrates. In the context of aziridine chemistry, this approach allows for the activation of the C-N bonds of the aziridine ring under mild conditions. The photoredox catalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes, generating radical intermediates from the aziridine. These intermediates can then enter the catalytic cycle of a nickel complex, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, the reductive ring-opening of aziridines followed by coupling with various electrophiles can be achieved using such dual catalytic systems. This methodology enables the synthesis of a diverse array of functionalized amine derivatives that would be difficult to access through conventional means. The reaction proceeds through a radical-mediated pathway, which often exhibits different reactivity and selectivity profiles compared to traditional ionic pathways.

The table below outlines the key components and advantages of a representative dual photoredox/Ni-catalytic system for aziridine transformations.

| Component | Role in the Catalytic Cycle | Advantages |

| Photocatalyst (e.g., Iridium or Ruthenium complex) | Absorbs visible light and initiates single-electron transfer (SET) to activate the aziridine. | Mild reaction conditions (visible light, room temperature), high functional group tolerance. |

| Nickel Catalyst (e.g., Ni(II) complex with a ligand) | Mediates the cross-coupling of the aziridine-derived radical with a coupling partner. | Enables the formation of new C-C and C-X bonds, broad substrate scope. |

| This compound | Substrate that undergoes ring-opening to form a reactive intermediate. | The tert-butyl group can influence selectivity and stability of intermediates. |

| Coupling Partner (e.g., Aryl halide, alkyl halide) | The electrophile that couples with the aziridine-derived fragment. | Allows for the introduction of diverse functionalities. |

| Reductant | Regenerates the active form of the photocatalyst. | Ensures catalytic turnover. |

Future research in this area will likely focus on expanding the scope of coupling partners, developing more efficient and sustainable photocatalysts and nickel catalysts, and achieving higher levels of stereocontrol in these transformations. The insights gained from these studies will not only advance the field of aziridine chemistry but also provide powerful new tools for the synthesis of complex molecules.

Integration into Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient approach to chemical synthesis. Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. The integration of this compound into these processes offers a powerful strategy for rapidly building molecular complexity from simple starting materials.

The strained three-membered ring of this compound makes it an excellent electrophilic partner in MCRs. Upon activation by a Lewis or Brønsted acid, the aziridine can be opened by a nucleophile, generating a reactive zwitterionic or cationic intermediate. This intermediate can then be trapped by a third component, leading to the formation of a complex product in a single pot. This approach streamlines synthetic routes, reduces waste, and minimizes purification steps compared to traditional stepwise syntheses.

An example of such a process could involve the reaction of this compound with a nucleophile (e.g., an enolate or an organometallic reagent) and an electrophile (e.g., an aldehyde or an imine). The initial ring-opening by the nucleophile would generate an amino-functionalized intermediate, which could then react with the electrophile to form a highly functionalized acyclic or heterocyclic product.

Cascade reactions involving this compound often leverage the reactivity of the intermediates formed after the initial ring-opening step. For instance, a nucleophilic attack on the aziridine could trigger a cascade of cyclizations, rearrangements, or other transformations, leading to the formation of intricate molecular architectures. These processes are not only elegant in their execution but also highly valuable for the synthesis of natural products and other complex target molecules.

The table below illustrates the potential of integrating this compound into MCRs and cascade processes.

| Reaction Type | General Scheme | Advantages | Potential Products |

| Multicomponent Reaction (MCR) | Aziridine + Nucleophile + Electrophile → Complex Product | High atom economy, operational simplicity, rapid access to molecular diversity. | Highly substituted amino alcohols, diamines, and other functionalized amines. |

| Cascade Reaction | Aziridine → Intermediate 1 → Intermediate 2 → ... → Final Product | Increased synthetic efficiency, formation of multiple bonds in one operation, access to complex scaffolds. | Polycyclic and heterocyclic compounds, natural product analogues. |

The future of this field lies in the design of novel MCRs and cascade reactions that exploit the unique reactivity of this compound. The development of stereoselective variants of these reactions is also a major goal, as it would allow for the synthesis of enantiomerically pure complex molecules. The combination of these efficient synthetic strategies with the versatility of the aziridine building block holds immense promise for the future of organic synthesis.

Green Chemistry and Sustainable Synthetic Approaches for Aziridine Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aziridine chemistry, including the synthesis and transformations of this compound, there is a growing emphasis on developing more sustainable and environmentally benign methodologies.

Traditional methods for aziridination and subsequent transformations often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. Green chemistry approaches seek to address these limitations through several key strategies:

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. This reduces waste and often leads to higher selectivity. For aziridine synthesis, catalytic methods for aziridination of alkenes are being developed to replace older methods that use stoichiometric amounts of hazardous reagents.

Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a chemical process. Research into performing aziridine reactions in aqueous media or under solvent-free conditions is an active area of investigation.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Multicomponent reactions and cascade reactions involving aziridines are excellent examples of atom-economical processes.

Renewable Feedstocks and Energy Sources: While not yet widely implemented for this compound chemistry, the long-term vision of green chemistry includes the use of renewable starting materials and energy sources like photochemistry (visible light) and electrochemistry. The use of dual photoredox/Ni-catalysis, as discussed in the previous section, is a step in this direction as it utilizes visible light as a renewable energy source.

The following table highlights some green chemistry approaches and their application to the chemistry of this compound.

| Green Chemistry Principle | Application in Aziridine Chemistry | Benefits |

| Catalysis | Catalytic aziridination of styrene (B11656) derivatives; catalytic ring-opening reactions. | Reduced waste, higher efficiency, lower catalyst loading. |

| Alternative Solvents | Ring-opening reactions in water or other benign solvents. | Reduced environmental pollution, improved safety. |

| Atom Economy | Multicomponent and cascade reactions utilizing this compound. | High synthetic efficiency, minimal waste generation. |

| Energy Efficiency | Photochemical and electrochemical transformations of aziridines. | Use of renewable energy sources, mild reaction conditions. |

The future of aziridine chemistry will undoubtedly be shaped by the continued integration of green chemistry principles. The development of new catalytic systems, the use of environmentally friendly reaction media, and the design of highly efficient and atom-economical synthetic routes will be crucial for ensuring the sustainability of this important area of chemical research.

Q & A

What are the recommended synthetic routes for 1-Tert-butyl-2-phenylaziridine, and how do reaction conditions influence stereochemical outcomes?

Basic

this compound is synthesized via aziridine ring closure. Common methods include:

- Staudinger reaction : Reaction of imines with tert-butyl-substituted alkenes under photochemical or thermal conditions. Steric hindrance from the tert-butyl group may favor cis-selectivity due to reduced conformational flexibility during ring closure .

- N-Ylide cyclization : Using tert-butyl-substituted diazo compounds with phenyl-substituted imines. Solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) critically impact reaction rates and stereoselectivity.

Methodological Note : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate) and confirm stereochemistry using NOESY NMR to detect spatial proximity of substituents.

How can computational modeling predict the ring strain and reactivity of this compound in nucleophilic addition reactions?

Advanced

The three-membered aziridine ring exhibits significant strain (~25–30 kcal/mol). Computational approaches include:

- Density Functional Theory (DFT) : Calculate bond angles (N-C-C ~60°) and electrostatic potential maps to identify electrophilic sites (e.g., nitrogen lone pair orientation).

- Transition State Analysis : Model nucleophilic attack (e.g., by water or amines) to predict regioselectivity. The tert-butyl group sterically shields one face, directing nucleophiles to the less hindered phenyl side .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.